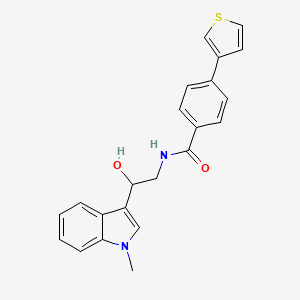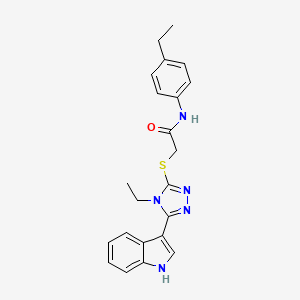![molecular formula C27H38O6 B2687119 (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione CAS No. 1028449-53-7](/img/structure/B2687119.png)
(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione is a useful research compound. Its molecular formula is C27H38O6 and its molecular weight is 458.595. The purity is usually 95%.
BenchChem offers high-quality (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Androgen Biosynthesis
The compound, falling under the category of androsterone derivatives, has been studied for its potential to inhibit androgen biosynthesis. The structure includes a typical steroid shape with variations in the extra E ring, suggesting its role in biological activities related to androgen regulation. This application is vital for understanding and potentially treating conditions associated with androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Synthesis of Carcinogenic Analogs
Research has been conducted on the optimization of the synthesis of potentially carcinogenic cyclopenta[a]phenanthrenes, including the creation of various analogs such as the 11-trifluoro, 11-cyano, and 11-amino derivatives. These studies are crucial for understanding the chemical properties and carcinogenic potentials of these compounds, aiding in the development of new cancer research methodologies (Coombs, 1999).
Cardiac Aglycone Source
Another significant application of a related compound was discovered in the root bark of Periploca sepium Bunge, a traditional Chinese medicine. This finding highlights the compound's relevance in traditional medicine and its potential pharmacological benefits, particularly in cardiac health (Zhang, Bao, Wu, Yu, & Li, 2012).
Anti-Carcinogenic Properties
The synthesis and structural analysis of cyclopenta[a]phenanthrenes have been pivotal in studying their carcinogenicity. These compounds, closely related to steroids, show varying degrees of activity as skin carcinogens in mice, providing a basis for understanding how structural differences influence carcinogenic potential. This research aids in the development of strategies for cancer prevention and treatment (Coombs, Bhatt, & Croft, 1973).
Novel Synthesis Approaches
Efforts have been made to develop novel synthetic approaches for derivatives of cyclopenta[a]phenanthrenes, enhancing the efficiency and application range of these compounds in scientific research. These methods enable the exploration of new chemical spaces for pharmacological and material science applications (Sayahi, Saghanezhad, & Mahdavi, 2017).
Antimicrobial and Antitumor Activities
The synthesis and biological evaluation of triorganotin(IV) derivatives have revealed significant antimicrobial and antitumor activities. These studies are crucial for the development of new therapeutic agents, highlighting the potential of cyclopenta[a]phenanthrenes and their derivatives in combating various diseases (Shaheen, Ali, Rosario, & Shah, 2014).
properties
CAS RN |
1028449-53-7 |
|---|---|
Product Name |
(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |
Molecular Formula |
C27H38O6 |
Molecular Weight |
458.595 |
IUPAC Name |
(3R,7R,10R,13S,14S,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |
InChI |
InChI=1S/C27H38O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-18,28,30H,7-13H2,1-6H3/t14-,16?,17-,18-,24-,25+,26+,27-/m1/s1 |
InChI Key |
FXUVJKGSDBTXTJ-KNHCKQJNSA-N |
SMILES |
CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C)O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-ethyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687036.png)
![(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687038.png)
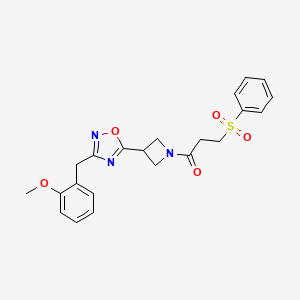
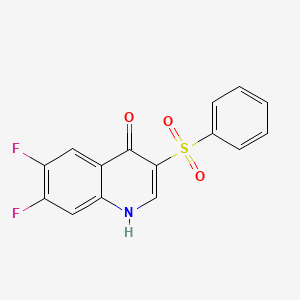
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2687041.png)
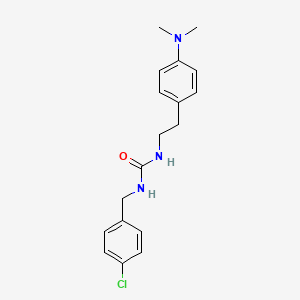
![7-methoxy-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((p-tolylamino)methyl)quinolin-2(1H)-one](/img/structure/B2687044.png)
![(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2687046.png)
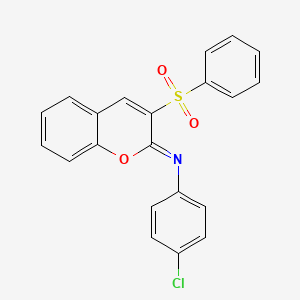
![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)
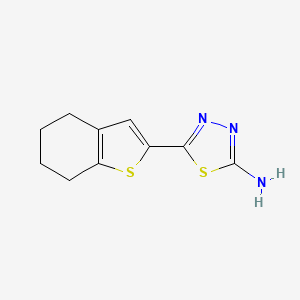
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B2687054.png)
